Scpa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Scpa, also known as C5a peptidase, is a serine endopeptidase enzyme produced by the bacterium Streptococcus pyogenes. This enzyme specifically targets and cleaves the chemotactic complement factor C5a, which is a key component of the human immune system. By inactivating C5a, this compound helps the bacterium evade the host’s immune response, facilitating infection and colonization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Scpa is typically produced through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host organism is cultured under conditions that promote the expression of the this compound enzyme. The enzyme is then purified using techniques such as affinity chromatography .

Industrial Production Methods: In an industrial setting, large-scale fermentation processes are employed to produce this compound. The recombinant host organisms are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize enzyme yield. After fermentation, the enzyme is extracted and purified using industrial-scale chromatography and filtration techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Scpa primarily undergoes proteolytic cleavage reactions, specifically targeting the complement factor C5a. This reaction involves the hydrolysis of peptide bonds within the C5a molecule, resulting in its inactivation .

Common Reagents and Conditions: The enzymatic activity of this compound requires the presence of specific cofactors and optimal pH conditions. Calcium ions are often required as cofactors, and the enzyme exhibits optimal activity at a pH range of 7.0 to 8.0 .

Major Products Formed: The primary product of the reaction catalyzed by this compound is the cleaved and inactivated form of the C5a molecule. This inactivation prevents C5a from exerting its chemotactic effects, thereby impairing the host’s immune response .

Applications De Recherche Scientifique

Scpa has a wide range of applications in scientific research, particularly in the fields of immunology, microbiology, and biotechnology:

Immunology: this compound is used to study the mechanisms of immune evasion by bacterial pathogens.

Microbiology: this compound serves as a model enzyme for studying the virulence factors of Streptococcus pyogenes.

Biotechnology: this compound is utilized as a biotechnological tool for manipulating the complement system in various experimental settings.

Mécanisme D'action

Scpa exerts its effects by specifically cleaving the complement factor C5a at a precise site, resulting in the inactivation of C5a. This cleavage disrupts the ability of C5a to recruit and activate neutrophils, which are crucial components of the immune response. By inactivating C5a, this compound helps Streptococcus pyogenes evade the host’s immune defenses, promoting bacterial survival and proliferation .

Comparaison Avec Des Composés Similaires

Scpa is unique among bacterial proteases due to its specific targeting of the complement factor C5a. Other similar compounds include:

Staphylococcus aureus Complement Inhibitor (SCIN): SCIN also targets the complement system but acts by inhibiting the formation of the C3 convertase complex.

Streptococcus pyogenes Exotoxin B (SpeB): SpeB is another protease produced by Streptococcus pyogenes, but it has a broader substrate specificity and targets various host proteins.

This compound’s specificity for C5a and its role in immune evasion make it a unique and valuable tool for studying bacterial pathogenesis and developing therapeutic interventions.

Propriétés

IUPAC Name |

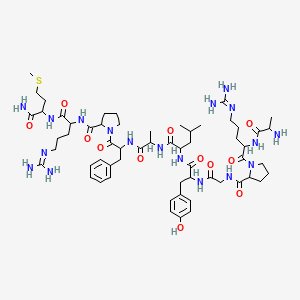

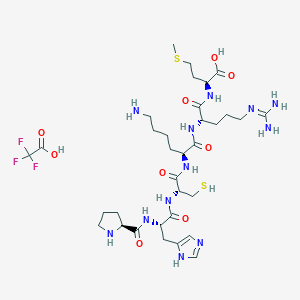

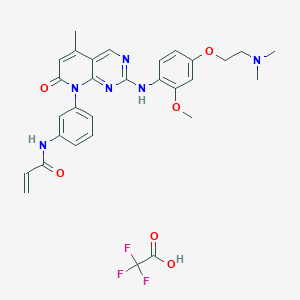

N-[2-[[1-[[1-[[1-[[1-[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-1-[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H92N18O12S/c1-33(2)29-42(74-53(85)43(30-37-19-21-38(78)22-20-37)70-47(79)32-68-54(86)45-17-11-26-76(45)56(88)41(73-49(81)34(3)60)16-10-25-67-59(64)65)52(84)69-35(4)50(82)75-44(31-36-13-7-6-8-14-36)57(89)77-27-12-18-46(77)55(87)72-40(15-9-24-66-58(62)63)51(83)71-39(48(61)80)23-28-90-5/h6-8,13-14,19-22,33-35,39-46,78H,9-12,15-18,23-32,60H2,1-5H3,(H2,61,80)(H,68,86)(H,69,84)(H,70,79)(H,71,83)(H,72,87)(H,73,81)(H,74,85)(H,75,82)(H4,62,63,66)(H4,64,65,67) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIKRMXHJFTOHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

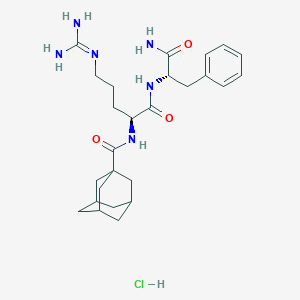

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H92N18O12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1277.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B8117606.png)

![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride](/img/structure/B8117631.png)

![N-[(4,6-Dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxamide](/img/structure/B8117650.png)

![Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B8117660.png)

![5-benzyloctahydro-1H-pyrrolo[3,4-c]pyridine-2,5-diium chloride](/img/structure/B8117674.png)